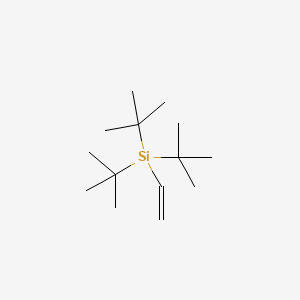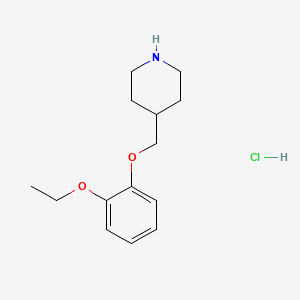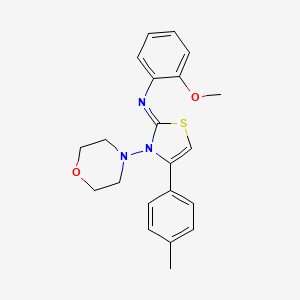![molecular formula C13H18BrNO B14145034 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 89251-02-5](/img/structure/B14145034.png)
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-bromophenyl group and a propanol side chain
Vorbereitungsmethoden
The synthesis of 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Bromophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-bromophenyl group, often using bromination reactions.
Attachment of the Propanol Side Chain: The final step involves the addition of a propanol side chain to the pyrrolidine ring, which can be achieved through various alkylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol can be compared with similar compounds such as:
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a phenyl group instead of a 4-bromophenyl group.
3-(1-Pyrrolidinyl)-1-propanol: This compound lacks the 4-bromophenyl group and has a simpler structure.
(3R)-1-(4-Bromophenyl)pyrrolidin-3-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
89251-02-5 |
|---|---|
Molekularformel |
C13H18BrNO |
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
3-[1-(4-bromophenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H18BrNO/c14-11-5-7-13(8-6-11)15-9-1-3-12(15)4-2-10-16/h5-8,12,16H,1-4,9-10H2 |
InChI-Schlüssel |
KCEBKMRWXJBSIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=CC=C(C=C2)Br)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)

![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)

![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)

![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)
![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)

